4-Chloroquinoline-6-carboxylic acid
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Overview
Description
4-Chloroquinoline is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
Quinoline synthesis involves various reactions such as Friedländer Synthesis, iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, and one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles . A new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized by utilization of Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions .Molecular Structure Analysis
The molecular structure of 4-Chloroquinoline-6-carboxylic acid can be represented by the InChI code:1S/C10H6ClNO2/c11-8-3-4-12-9-2-1-6 (10 (13)14)5-7 (8)9/h1-5H, (H,13,14)
. The molecular weight is 207.62 . Chemical Reactions Analysis
Quinoline synthesis involves various reactions such as Friedländer Synthesis, iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, and one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles . A new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized by utilization of Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions .Physical And Chemical Properties Analysis
The physical form of 4-Chloroquinoline-6-carboxylic acid is solid . The InChI code is1S/C10H6ClNO2/c11-8-3-4-12-9-2-1-6 (10 (13)14)5-7 (8)9/h1-5H, (H,13,14)
. The molecular weight is 207.62 .
Scientific Research Applications
4-Chloroquinoline-6-carboxylic acid is a chemical compound with the molecular formula C10H6ClNO2 . It’s used in various scientific fields due to its potential biological activity.
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Medicinal Chemistry : Quinoline motifs, which include 4-Chloroquinoline-6-carboxylic acid, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are a vital nucleus in several natural products and FDA-approved drugs . Quinoline and its derivatives exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
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Organic Chemistry : Quinoline is a nitrogen-based heterocyclic aromatic compound. It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .
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Nanotechnology : Carboxylic acids, including 4-Chloroquinoline-6-carboxylic acid, can be used in nanotechnology for the modification of the surface of nanoparticles and nanostructures such as carbon nanotubes and graphene . They can promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
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Polymers : In the field of polymers, carboxylic acids can be used as monomers, additives, catalysts, etc . They can be used in the synthesis of both synthetic and natural polymers .
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Pharmacy : Carboxylic acids are used in the pharmaceutical industry for the synthesis of various drugs . They can be used in the synthesis of small molecules with high biological potential .
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Inhibitors of Alkaline Phosphatases : Quinoline-4-carboxylic acid derivatives, which are similar to 4-Chloroquinoline-6-carboxylic acid, have been synthesized and evaluated as potent inhibitors of alkaline phosphatases .
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Antibacterial and Antioxidant Activities : A study has synthesized and evaluated the antibacterial and antioxidant activities of new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs . The compounds showed good antibacterial activity compared to ciprofloxacin, which was used as a positive control in the experiment . The radical scavenging property of these compounds was evaluated using DPPH radical assay .
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Synthesis of Biologically and Pharmaceutically Active Compounds : Quinoline-4-carboxylic acids have been used in the synthesis of biologically and pharmaceutically active compounds . They have been used in the development of small molecules, which could be a rich source of biological potential .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloroquinoline-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-3-4-12-9-2-1-6(10(13)14)5-7(8)9/h1-5H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQVIZQQKLUHBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00608060 |
Source
|
Record name | 4-Chloroquinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00608060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroquinoline-6-carboxylic acid | |
CAS RN |
386207-77-8 |
Source
|
Record name | 4-Chloroquinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00608060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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